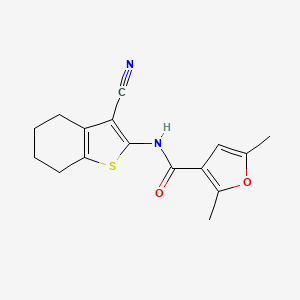

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-3-furamide

描述

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-3-furamide, also known as TAK-915, is a small-molecule antagonist of the orexin 1 receptor (OX1R), which is a G protein-coupled receptor that is widely distributed in the central nervous system. Orexin is a neuropeptide that regulates wakefulness, appetite, and reward, and its dysregulation has been implicated in various neurological and psychiatric disorders, such as narcolepsy, insomnia, obesity, addiction, and anxiety. TAK-915 has been developed as a potential therapeutic agent for these disorders, as well as for other indications, such as pain and inflammation.

作用机制

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-3-furamide selectively and competitively blocks the binding of orexin to OX1R, without affecting the related orexin 2 receptor (OX2R) or other neurotransmitter receptors. This leads to the inhibition of orexin-mediated signaling pathways, such as the activation of intracellular calcium and the release of neurotransmitters, in the brain regions that express OX1R, such as the hypothalamus, amygdala, and prefrontal cortex. The exact molecular mechanism by which this compound interacts with OX1R is not fully understood, but it is believed to involve the formation of hydrogen bonds and hydrophobic interactions between the ligand and the receptor.

Biochemical and physiological effects

This compound has been shown to produce dose-dependent and reversible effects on various behavioral, electrophysiological, and neurochemical measures in animal models and human subjects. Some of the notable effects are:

- Promotion of sleep: this compound increases the amount and quality of non-rapid eye movement (NREM) sleep, particularly during the early part of the night, without affecting the amount or latency of rapid eye movement (REM) sleep or the circadian rhythm of sleep-wake cycle. This effect is consistent with the role of orexin in promoting wakefulness and inhibiting sleep.

- Reduction of anxiety: this compound decreases the expression of anxiety-like behavior in rodents, as measured by the elevated plus maze and the light-dark box tests. This effect is consistent with the role of orexin in modulating stress and emotion.

- Suppression of reward: this compound decreases the preference and motivation for drugs of abuse, such as cocaine and ethanol, in rodents, as measured by the conditioned place preference and the self-administration paradigms. This effect is consistent with the role of orexin in mediating the reinforcing effects of drugs.

- Attenuation of pain: this compound decreases the sensitivity and aversion to noxious stimuli, such as heat and pressure, in rodents, as measured by the hot plate and the von Frey tests. This effect is consistent with the role of orexin in modulating nociception and analgesia.

实验室实验的优点和局限性

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-3-furamide has several advantages and limitations for laboratory experiments, depending on the research question and design. Some of the relevant factors are:

- Selectivity: this compound has high selectivity and potency for OX1R, which allows for the specific manipulation of orexin signaling without affecting other systems. This is important for studying the role of orexin in various physiological and pathological processes, as well as for developing selective therapeutics.

- Reversibility: this compound has a relatively short half-life and duration of action, which allows for the reversible blockade of OX1R and the assessment of its acute and chronic effects. This is important for studying the dynamic regulation of orexin signaling, as well as for avoiding potential side effects or toxicity.

- Species differences: this compound may have species differences in its pharmacokinetics and pharmacodynamics, which may affect its translation from animal models to humans. This is important for interpreting the relevance and validity of preclinical data, as well as for designing clinical trials.

- Route of administration: this compound has been tested in various routes of administration, such as oral, intravenous, and intranasal, which may affect its bioavailability, distribution, and metabolism. This is important for optimizing the delivery and dosing of this compound in different settings.

List of future directions

This compound has several potential future directions for scientific research and clinical development, based on the current knowledge and gaps in the field. Some of the possible directions are:

- Mechanistic studies: Further elucidation of the molecular and cellular mechanisms by which this compound interacts with OX1R and modulates downstream signaling pathways, using techniques such as X-ray crystallography, site-directed mutagenesis, and optogenetics.

- Circuit mapping: Further characterization of the neural circuits and brain regions that are involved in the effects of this compound on sleep, anxiety, reward, and pain, using techniques such as c-fos imaging, fiber photometry, and chemogenetics.

- Disease models: Further validation of the therapeutic potential of this compound in animal models and human patients of various neurological and psychiatric disorders, such as narcolepsy, insomnia, anxiety disorders, addiction, and chronic pain, using techniques such as behavioral assays, electrophysiology, and imaging.

- Combination therapy: Further exploration of the synergistic or additive effects of this compound with other pharmacological or non-pharmacological interventions, such as cognitive-behavioral therapy, psychotherapy, or other neuromodulators, for enhancing the efficacy and tolerability of treatment.

- Biomarker development: Further identification and validation of biomarkers that can predict or monitor the response to this compound, such as genetic, epigenetic, or proteomic markers, for personalized medicine and precision psychiatry.

- Safety profiling: Further evaluation of the safety and tolerability of this compound in various populations and conditions, such as elderly, pediatric, pregnant, or comorbid patients, for minimizing the risk of adverse events and optimizing the benefit-risk ratio.

科学研究应用

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-3-furamide has been extensively studied in preclinical and clinical settings to evaluate its pharmacological properties, safety, and efficacy. Some of the key findings are summarized below.

属性

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-9-7-12(10(2)20-9)15(19)18-16-13(8-17)11-5-3-4-6-14(11)21-16/h7H,3-6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMNTDKPJGRUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-cyano-2-methyl-5-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-furoate](/img/structure/B4670043.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone](/img/structure/B4670047.png)

![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4670050.png)

![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)

![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)

![N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4670083.png)

![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)

![N-ethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4670098.png)

![methyl 2-{[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4670111.png)

![4-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4670119.png)

![5-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4670130.png)